6-Fluoroquinazoline-2,4-diamine
Overview
Description
6-Fluoroquinazoline-2,4-diamine is a derivative of quinazoline, a heterocyclic compound known for its significant biological activities. The molecular formula of this compound is C8H7FN4, and it has a molecular weight of 178.17 g/mol .
Mechanism of Action
Target of Action
6-Fluoroquinazoline-2,4-diamine, also known as DCR 137, has been identified as a potential small-molecule inhibitor against Chikungunya and Ross River Viruses . These viruses are serious zoonotic threats responsible for significant morbidity, causing diseases such as arthritis or encephalitis .
Mode of Action
The compound was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication in a cell-based screening assay . It demonstrated greater protection compared to the existing drug, ribavirin, against CHIKV . The compound interacts with its targets, reducing the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .
Biochemical Pathways
It is known that the compound reduces chikv plaque-forming units by several log units and also reduces chikv-e2 protein levels in a dose-dependent manner . This suggests that it may interfere with the viral replication process.
Pharmacokinetics
The compound’s effectiveness against chikv suggests that it has sufficient bioavailability to exert its antiviral effects .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the cytopathic effect and immunofluorescence of infected cells, a decrease in CHIKV plaque-forming units, and a reduction in CHIKV-E2 protein levels . These effects are all indicative of a decrease in viral replication.
Biochemical Analysis
Biochemical Properties
It has been found to be a potent inhibitor of Chikungunya virus replication, suggesting that it interacts with enzymes, proteins, or other biomolecules involved in the virus’s life cycle .
Cellular Effects
In cellular assays, 6-Fluoroquinazoline-2,4-diamine has demonstrated significant antiviral activity. It reduces the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its potent antiviral activity suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 6-Fluoroquinazoline-2,4-diamine can be achieved through various methods. One common synthetic route involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions to form the quinazoline ring . Another method includes the use of microwave-assisted reactions, which have been shown to enhance the yield and reduce reaction times . Industrial production methods often employ metal-catalyzed reactions and phase-transfer catalysis to optimize the synthesis process .
Chemical Reactions Analysis
6-Fluoroquinazoline-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the quinazoline ring are replaced by various nucleophiles under basic conditions
Scientific Research Applications
6-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Fluoroquinazoline-2,4-diamine can be compared with other quinazoline derivatives such as:
2,4-Diaminoquinazoline: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
4-Aminoquinazoline: Known for its anti-inflammatory properties, but with different substitution patterns on the quinazoline ring.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: Demonstrates vasorelaxant effects, highlighting the diverse biological activities of quinazoline derivatives.
The presence of the fluorine atom in this compound often enhances its biological activity and stability, making it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoroquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFVGSUKKCJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152505 | |
Record name | 2,4-Quinazolinediamine, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-77-9 | |
Record name | 6-Fluoro-2,4-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119584-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Quinazolinediamine, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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